[3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone
Description
3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone is a pyridine-derived methanone compound characterized by a dimethylamino group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring. The methanone moiety is attached to a 4-nitrophenyl group, which confers strong electron-withdrawing properties.
Molecular Formula: C₁₅H₁₂F₃N₃O₃
Molecular Weight: ~339.28 (calculated based on analogs).
Key Features:
- Pyridine core: Substituted with dimethylamino (electron-donating) and trifluoromethyl (electron-withdrawing) groups.
- 4-Nitrophenyl group: Enhances electrophilicity and may influence binding interactions.
Properties
IUPAC Name |
[3-(dimethylamino)-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3/c1-20(2)12-7-10(15(16,17)18)8-19-13(12)14(22)9-3-5-11(6-4-9)21(23)24/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWJBEBBEWLSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the pyridinyl intermediate through a reaction between 3-dimethylaminopyridine and trifluoromethylating agents under controlled conditions.
Coupling with Nitrophenyl Group: The pyridinyl intermediate is then coupled with a nitrophenyl group using a suitable coupling reagent such as palladium catalysts in the presence of a base.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness against human breast cancer cells, demonstrating the potential for developing new anticancer agents .
- Antimicrobial Properties :
- Antitubercular Agents :
Biological Research Applications
- Enzyme Inhibition Studies :
- Mechanistic Studies :
Material Science Applications
- Fluorescent Probes :
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone with structurally related compounds, focusing on substituent variations and their implications:
| Compound Name | Pyridine Substituents | Aryl Group | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|---|
| [Target Compound] | 3-(Dimethylamino), 5-(CF₃) | 4-Nitrophenyl | C₁₅H₁₂F₃N₃O₃ | 339.28 | Predicted high boiling point (~554°C); potential pharmacological scaffold |
| 3-(Dimethylamino)-5-(CF₃)-2-pyridinylmethanone | 3-(Dimethylamino), 5-(CF₃) | 4-Chlorophenyl | C₁₅H₁₂ClF₃N₂O | 328.72 | Lower molecular weight; chloro substituent reduces electrophilicity vs. nitro |
| 3-Chloro-5-(CF₃)-2-pyridinylmethanone | 3-Cl, 5-(CF₃) | 4-Fluorophenyl | C₁₃H₆ClF₄NO | 307.65 | Halogenated pyridine; fluorophenyl enhances metabolic stability |
| 3-(4-Methylpiperazino)-5-(CF₃)-2-pyridinylmethanone | 3-(4-Methylpiperazino), 5-(CF₃) | 4-Nitrophenyl | C₁₈H₁₇F₃N₄O₃ | 394.35 | Larger, more basic (pKa ~6.87); used in drug discovery |
| 3-(1-Azepanyl)-5-(CF₃)-2-pyridinylmethanone | 3-(1-Azepanyl), 5-(CF₃) | 4-Chlorophenyl | C₁₉H₁₈ClF₃N₂O | 382.82 | Bulky azepanyl group may improve solubility |
Key Observations:
Substituent Effects on Electronic Properties: Dimethylamino vs. Piperazino/Azepanyl: The dimethylamino group (stronger electron donor) increases pyridine basicity compared to bulkier piperazino or azepanyl groups. Nitro vs.
Physical Properties: Boiling Point/Density: Predicted boiling points (~554°C) and densities (~1.36 g/cm³) for nitro-substituted compounds are higher than non-nitro analogs due to stronger intermolecular forces.
Biological Implications :
Biological Activity
The compound 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone
- Molecular Formula : C14H12F3N3O3
- Molecular Weight : 327.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a pyridine ring substituted with a trifluoromethyl group and a dimethylamino group, along with a nitrophenyl moiety. These structural characteristics are crucial for its biological activity.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity. In vitro studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression. For instance, studies on similar structures have reported:
- IC50 Values : The concentration required to inhibit cell growth by 50% in cancer cell lines varies significantly among different derivatives, often ranging from 1 µM to 10 µM.
- Mechanisms : Compounds may induce DNA damage or inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival.
Antimicrobial Activity
Pyridine derivatives have also been noted for their antimicrobial properties. Studies suggest that the compound may exhibit:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Values reported in the range of 0.5 to 16 µg/mL, depending on the microbial strain tested.
Study 1: Anticancer Efficacy
A study conducted on a series of pyridine derivatives, including related compounds, demonstrated that they could reduce the viability of human breast cancer cells (MCF-7) by up to 70% at concentrations of 10 µM over 48 hours. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.
Study 2: Antimicrobial Screening
In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC of 4 µg/mL against S. aureus, indicating strong antibacterial potential. The study suggested that the mechanism involves disruption of bacterial cell wall synthesis.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
